Chemical Structure and Molecular Properties of 4-(1-Ethylcyclopropyl)aniline: A Technical Guide for Advanced Scaffold Design
Chemical Structure and Molecular Properties of 4-(1-Ethylcyclopropyl)aniline: A Technical Guide for Advanced Scaffold Design
Executive Summary
In contemporary drug discovery and agrochemical development, the strategic manipulation of steric bulk and lipophilicity is paramount. 4-(1-Ethylcyclopropyl)aniline (CAS: 2138525-54-7) has emerged as a highly specialized, premium building block[1]. Featuring a primary amine for versatile coupling and a 1-ethylcyclopropyl moiety at the para position, this scaffold serves as an advanced bioisostere for tert-butyl and tert-amyl groups[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and self-validating synthetic protocols, empowering researchers to integrate this motif into next-generation therapeutics and advanced materials.
Physicochemical Profiling & Structural Dynamics
Molecular Properties
The utility of 4-(1-ethylcyclopropyl)aniline lies in its precise balance of polarity and lipophilicity. The primary aniline provides a reactive nucleophilic center, while the para-substituted 1-ethylcyclopropyl group introduces a dense, hydrophobic domain.
| Property | Value |
| Chemical Name | 4-(1-Ethylcyclopropyl)aniline |
| CAS Registry Number | 2138525-54-7 |
| Molecular Formula | C11H15N |
| Molecular Weight | 161.24 g/mol |
| Topological Polar Surface Area (tPSA) | 26.02 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 1 |
| SMILES String | CCC1(CC1)c1ccc(N)cc1 |
(Data derived from commercial chemical databases and structural repositories[3])
Bioisosteric Rationale: The "Cyclopropyl Effect"
The tert-butyl group is a ubiquitous motif used to fill hydrophobic pockets; however, its high lipophilicity (Hansch π = 1.98) and potential for off-target binding often necessitate optimization[4]. The 1-ethylcyclopropyl group serves as an advanced bioisostere with three distinct advantages:
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Metabolic Shielding: The sp²-like character of the cyclopropane C-H bonds renders them highly resistant to cytochrome P450-mediated oxidation compared to standard alkyl chains[2].
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Lipophilicity Modulation: Cyclopropyl rings inherently possess lower lipophilicity than their acyclic counterparts (e.g., cyclopropyl π = 1.14 vs. isopropyl π = 1.53)[4]. The 1-ethylcyclopropyl group provides the steric volume of a tert-amyl group but with a reduced logP penalty.
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Conformational Control: Extensive DFT calculations and NMR studies have demonstrated the "cyclopropyl effect," where small spirocyclic or adjacent cyclopropyl rings alter the conformational preference of neighboring groups, often driving them into specific axial orientations to minimize steric strain[5]. This rigidity locks the molecule into a bioactive conformation, reducing the entropic penalty upon receptor binding.
| Parameter | tert-Butyl Group | 1-Ethylcyclopropyl Group |
| Steric Volume | ~ 54.0 ų | ~ 58.2 ų |
| Hansch π Contribution | 1.98 | ~ 1.65 (Estimated) |
| CYP450 Liability | Moderate (Terminal hydroxylation) | Very Low (sp²-hybridized C-H bonds) |
| Conformational Impact | Strong equatorial preference | Induces unique axial preferences[5] |
Synthetic Methodologies
Retrosynthetic Logic
A common pitfall in synthesizing alkylated benzenes is the reliance on Friedel-Crafts alkylation. However, attempting a Friedel-Crafts reaction with 1-chloro-1-ethylcyclopropane results in catastrophic ring-opening due to the highly strained intermediate carbocation. Therefore, a self-validating, de novo construction of the cyclopropane ring via olefination and carbenoid addition is mandatory.
Step-by-Step Experimental Protocol
The following three-step workflow ensures high fidelity and prevents cyclopropane degradation.
Step 1: Wittig Olefination
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Objective: Convert 4-nitropropiophenone to the terminal alkene, 2-(4-nitrophenyl)-1-butene.
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Procedure: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C. Add potassium tert-butoxide (1.2 eq) dropwise to generate the active ylide. Slowly introduce 4-nitropropiophenone (1.0 eq). Warm to room temperature and stir for 4 hours.
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Causality: The terminal alkene is strictly required for the subsequent cyclopropanation. The mild basic conditions of KOtBu prevent unwanted aldol condensation side reactions.
Step 2: Simmons-Smith Cyclopropanation (Furukawa Modification)
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Objective: Construct the strained cyclopropane ring to yield 1-(1-ethylcyclopropyl)-4-nitrobenzene.
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Procedure: Cool the alkene from Step 1 (1.0 eq) in anhydrous DCM to 0 °C. Carefully add diethylzinc (1.0 M in hexanes, 2.5 eq), followed by the dropwise addition of diiodomethane (2.5 eq). Stir at 0 °C for 1 hour, then warm to room temperature for 12 hours. Quench carefully with saturated aqueous NH₄Cl.
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Causality: The Furukawa modification (using Et₂Zn instead of a Zn-Cu couple) ensures a homogeneous, highly reactive carbenoid intermediate. This elevated reactivity is necessary to overcome the steric hindrance of the 1,1-disubstituted alkene.
Step 3: Chemoselective Nitro Reduction
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Objective: Reduce the nitro group to the target primary aniline without compromising the cyclopropane ring.
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Procedure: Dissolve the intermediate (1.0 eq) in an EtOH/H₂O (3:1) mixture. Add iron powder (5.0 eq) and ammonium chloride (5.0 eq). Reflux at 80 °C for 2-3 hours. Filter the hot mixture through a pad of Celite to remove iron oxides, then extract with EtOAc.
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Causality: The Béchamp reduction (Fe/NH₄Cl) is specifically chosen over Pd/C catalytic hydrogenation. High-pressure hydrogenation carries a significant risk of hydrogenolytic ring-opening of the strained cyclopropane, whereas the iron-mediated electron transfer strictly targets the nitro group.
Step-by-step synthetic workflow for 4-(1-Ethylcyclopropyl)aniline.
Pharmacological & Material Science Applications
The 4-(1-ethylcyclopropyl)aniline scaffold is highly versatile, acting as a critical node in divergent synthetic pathways for both medicinal and agricultural chemistry.
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Kinase Inhibitors (Medicinal Chemistry): The aniline nitrogen is an excellent nucleophile for Buchwald-Hartwig cross-couplings with heteroaryl halides. The resulting core structures are highly effective in targeting the hydrophobic DFG-out pockets of kinases, where the 1-ethylcyclopropyl group provides superior van der Waals contacts compared to standard linear alkyls.
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SDHI Fungicides (Agrochemicals): In agrochemical development, coupling this scaffold with pyrazole-carboxylic acids yields succinate dehydrogenase inhibitors (SDHIs). The bulky, lipophilic para-substituent is critical for penetrating the fungal cell wall and anchoring the molecule within the enzyme's ubiquinone-binding site.
Pharmacological and material science application pathways for the scaffold.
Analytical Characterization & Validation
To verify the integrity of the synthesized scaffold, the following analytical signatures must be observed:
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¹H NMR (400 MHz, CDCl₃): The hallmark of the cyclopropane ring is the presence of highly shielded protons. Look for a multiplet integrating to 4H in the highly upfield region (0.60 – 0.85 ppm). The ethyl group will present as a classic triplet (~0.80 ppm, overlapping or adjacent to the cyclopropyl signals) and a quartet (~1.50 ppm). The aniline aromatic protons will appear as an AA'BB' system (two doublets around 6.60 and 7.05 ppm), and the primary amine as a broad singlet (~3.50 ppm).
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LC-MS (ESI+): A sharp peak with an m/z of 162.2 [M+H]⁺ confirms the molecular weight.
References
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Izzotti, A. R., & Gleason, J. L. "Driving tert-butyl axial: the surprising cyclopropyl effect." Chemical Science (2024). Royal Society of Chemistry. URL:[Link]
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Linclau, B., et al. "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry (2020). URL:[Link]
Sources
- 1. EnamineStore [enaminestore.com]
- 2. enamine.net [enamine.net]
- 3. EnamineStore [enaminestore.com]
- 4. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 5. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]
